2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
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Overview
Description
2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a complex organic compound that features a benzo[d]isoxazole moiety and a pyrazin-2-yloxy substituted cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d]isoxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the pyrazin-2-yloxy group: This step often involves nucleophilic substitution reactions.
Coupling with cyclohexyl acetamide: The final step involves coupling the intermediate with cyclohexyl acetamide under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d]isoxazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrazin-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Another compound with a benzo[d]heterocyclic ring.
N-(4-(pyrazin-2-yloxy)phenyl)acetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is unique due to the combination of its benzo[d]isoxazole and pyrazin-2-yloxycyclohexyl moieties. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-18(11-16-15-3-1-2-4-17(15)26-23-16)22-13-5-7-14(8-6-13)25-19-12-20-9-10-21-19/h1-4,9-10,12-14H,5-8,11H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBCBRHYKBBEPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=NOC3=CC=CC=C32)OC4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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